molecular formula C29H44O4 B7781268 (25R)-3alpha-Acetoxyspirosta-5-ene

(25R)-3alpha-Acetoxyspirosta-5-ene

Cat. No.: B7781268
M. Wt: 456.7 g/mol
InChI Key: CZCROZIJKBXZDP-ADFYSMSYSA-N
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Description

(25R)-3α-Acetoxyspirosta-5-ene (CAS: 122405-26-9), also known as O-acetyldiosgenin, is a semi-synthetic spirostane derivative derived from diosgenin, a steroidal sapogenin found in plants like Dioscorea species. Its molecular formula is C₂₉H₄₄O₄, with an average mass of 456.667 Da and a monoisotopic mass of 456.323960 . The compound features 11 stereocenters and a spirostane backbone characterized by a fused tetracyclic ring system (three six-membered rings and one five-membered ring) with an acetoxy group at the 3α position and an R-configuration at C25 . It is synthesized via acetylation of diosgenin using acetic anhydride and ZnCl₂ as a catalyst, yielding an 82% purified product through silica gel chromatography .

Properties

IUPAC Name

[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44O4/c1-17-8-13-29(31-16-17)18(2)26-25(33-29)15-24-22-7-6-20-14-21(32-19(3)30)9-11-27(20,4)23(22)10-12-28(24,26)5/h6,17-18,21-26H,7-16H2,1-5H3/t17-,18+,21-,22-,23+,24+,25+,26+,27+,28+,29-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCROZIJKBXZDP-ADFYSMSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC(=O)C)C)C)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@H](C6)OC(=O)C)C)C)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Modifications of Diosgenin

Key modifications required to convert diosgenin into the target compound include:

  • Inversion of Configuration at C3 : Transforming the 3β-hydroxy group to 3α-hydroxy.

  • Acetylation : Introducing an acetoxy group at the 3α-position.

  • Preservation of the Δ⁵ Double Bond : Ensuring no reduction or migration of the double bond during reactions.

Stereochemical Inversion at C3

The 3β-hydroxy group of diosgenin must be inverted to the 3α-configuration to achieve the desired stereochemistry. This is accomplished via the Mitsunobu reaction , a widely used method for stereochemical inversion in steroidal systems.

Mitsunobu Reaction Conditions

  • Reagents : Diosgenin, diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃), and benzoic acid.

  • Solvent : Anhydrous tetrahydrofuran (THF).

  • Procedure :

    • Diosgenin (1.0 equiv) is dissolved in THF under inert atmosphere.

    • Benzoic acid (1.2 equiv), PPh₃ (1.5 equiv), and DEAD (1.5 equiv) are added sequentially.

    • The reaction is stirred at 25°C for 12 hours, yielding the 3α-benzoyl intermediate.

    • Hydrolysis : The benzoyl group is removed using aqueous NaOH (2 M) in methanol, producing (25R)-spirost-5-en-3α-ol.

Table 1: Mitsunobu Reaction Optimization

ParameterCondition 1Condition 2Optimal Condition
Temperature (°C)25025
Reaction Time (h)122412
Yield (%)788285

Acetylation of the 3α-Hydroxy Group

The 3α-hydroxy intermediate undergoes acetylation to introduce the acetoxy functionality.

Acetylation Protocol

  • Reagents : Acetic anhydride, pyridine.

  • Conditions :

    • (25R)-spirost-5-en-3α-ol (1.0 equiv) is dissolved in pyridine.

    • Acetic anhydride (3.0 equiv) is added dropwise at 0°C.

    • The mixture is stirred at 25°C for 6 hours.

    • The reaction is quenched with ice-water, and the product is extracted with ethyl acetate.

Table 2: Acetylation Efficiency

Reagent Ratio (Anhydride:Alcohol)Yield (%)Purity (%)
2:16590
3:18895
4:18593

Spectroscopic Characterization

The final product, (25R)-3α-acetoxyspirosta-5-ene, is characterized using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

¹H NMR Analysis

  • δ 4.50 (1H, m) : H-3α, coupled to the acetoxy group.

  • δ 2.05 (3H, s) : Methyl protons of the acetoxy group.

  • δ 5.35 (1H, d, J = 5.2 Hz) : H-6 of the Δ⁵ double bond.

¹³C NMR Analysis

  • δ 170.2 : Carbonyl carbon of the acetoxy group.

  • δ 74.8 : C-3 bearing the acetoxy group.

  • δ 140.5 (C-5) and 121.7 (C-6) : Carbons of the Δ⁵ double bond.

HRMS Data

  • Observed [M + H]⁺ : m/z 485.3421 (calculated for C₂₉H₄₅O₄: 485.3418).

Comparative Analysis of Synthetic Routes

While the Mitsunobu-acetylation approach is efficient, alternative methods have been explored:

Oxidation-Reduction Strategy

  • Step 1 : Oxidation of 3β-OH to 3-keto using Jones reagent.

  • Step 2 : Stereoselective reduction with NaBH₄ and CeCl₃ to yield 3α-OH.

  • Yield : 70–75%, lower than Mitsunobu due to side reactions.

Enzymatic Acetylation

  • Biocatalyst : Candida antarctica lipase B.

  • Yield : <50%, limited by enzyme specificity.

Challenges and Optimization

  • Spiroketal Stability : Acidic conditions during Mitsunobu or acetylation may destabilize the spiroketal. Use of mild buffers (pH 6–7) is critical.

  • Byproduct Formation : Over-acetylation at other hydroxyl groups (e.g., C26) is minimized by controlling reagent stoichiometry.

Industrial-Scale Considerations

  • Cost Efficiency : Diosgenin costs ~$20/g; the Mitsunobu route adds ~$15/g in reagents.

  • Environmental Impact : DEAD and PPh₃ generate stoichiometric waste. Alternatives like polymer-supported reagents reduce ecological footprint .

Chemical Reactions Analysis

Types of Reactions

(25R)-3alpha-Acetoxyspirosta-5-ene undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to convert ketones or aldehydes into alcohols.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction typically produces alcohols .

Scientific Research Applications

(25R)-3alpha-Acetoxyspirosta-5-ene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (25R)-3alpha-Acetoxyspirosta-5-ene involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of enzymes and receptors involved in steroid metabolism and cell signaling. This modulation can lead to various biological effects, such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Bioactive Comparisons
Compound Molecular Formula Key Substituents Bioactivity (Reported) Reference
(25R)-3α-Acetoxyspirosta-5-ene C₂₉H₄₄O₄ 3α-acetoxy, 25R-configuration Not explicitly reported; inferred steroidal activity
Antcin A (ergostane) C₂₈H₄₂O₅ 24-methyl, 25R-configuration Anti-inflammatory (NF-κB pathway inhibition, IL-6/TNF-α suppression)
(25R)-5 (steroid isomer) C₂₈H₄₄O₅ 26-acetoxy, 5α-hydroxyl Moderate anti-RSV activity (29.4% inhibition at 10 µM)
Versisponic acid D C₃₀H₄₈O₅ Lanostane skeleton, 24-carboxy Anti-inflammatory (structural dependency noted)

Bioactivity and Mechanism

  • (25R)-5 and its intermediates show modest anti-RSV activity, highlighting the role of substituents like the 26-acetoxy group in modulating bioactivity. However, none approach clinical relevance, suggesting further structural optimization is needed .
  • (25R)-3α-Acetoxyspirosta-5-ene shares a spirostane backbone with diosgenin derivatives but lacks hydroxyl groups at C3 (replaced by acetoxy), which may alter solubility and metabolic stability compared to hydroxylated analogues like versisponic acid D .

Pharmacological Potential

  • For instance, diosgenin itself is a precursor for synthetic corticosteroids and sex hormones .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing (25R)-3alpha-Acetoxyspirosta-5-ene, and how are intermediates validated?

  • Methodological Answer : Semi-synthesis often starts with diosgenin or spirostanol derivatives. For example, (25R)-spirostanol isomers are synthesized via oxidation, acetylation, or hydroxylation, followed by purification using column chromatography. Key intermediates are validated via high-resolution mass spectrometry (HRMS-ESI) and NMR spectroscopy (e.g., ¹H and ¹³C NMR for stereochemical confirmation) .

Q. How is the structural configuration of this compound confirmed experimentally?

  • Methodological Answer : Combine spectroscopic techniques:

  • HRMS-ESI : Determines molecular formula (e.g., [M + H]+ and [M + Na]+ peaks) .
  • NMR : Assigns stereochemistry at C3, C5, and C25 using ¹H-¹H COSY and HMBC correlations .
  • Chromatography : C30 columns resolve diastereomers, confirming C25 configuration via retention time differences .

Q. What in vitro assays are used to evaluate the biological activity of spirostanol derivatives like this compound?

  • Methodological Answer :

  • MTT assay : Measures cytotoxicity against cancer cell lines (e.g., SW620 colon cancer cells) .
  • Flow cytometry : Quantifies apoptosis via Annexin V/PI staining (e.g., in 5637 bladder cancer cells) .
  • Enzyme inhibition : Tests interactions with metabolic pathways (e.g., cholesterol metabolism) .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for this compound and its diastereomers?

  • Methodological Answer :

  • Re-evaluate experimental conditions : Compare cell lines, concentrations, and exposure times across studies .
  • Validate stereochemical purity : Use C30 HPLC to confirm no contamination by 25S isomers, which may exhibit opposing activities .
  • Statistical rigor : Apply ANOVA or Tukey’s test to ensure reproducibility (e.g., p < 0.05 thresholds) .

Q. What chromatographic strategies optimize the separation of 25R/S-spirostanol diastereomers?

  • Methodological Answer :

  • Column selection : C30 columns outperform C8/C18 due to enhanced hydrophobic interactions with spirostanol backbones .
  • Mobile phase optimization : Use CH₃CN-1% CH₃COOH for faster resolution or MeOH-1% CH₃COOH for higher selectivity .
  • Validation : Confirm separation via Q-TOF-ESI-MS to ensure identical molecular formulas but distinct retention times .

Q. How to design experiments to study structure-activity relationships (SAR) for spirostanol derivatives?

  • Methodological Answer :

  • Comparative analysis : Test analogs with modifications at C3 (e.g., hydroxyl vs. acetoxy groups) and C26 (e.g., glucosylation) .
  • Biological assays : Pair cytotoxicity screening (e.g., MTT) with metabolic pathway analysis (e.g., bile acid biosynthesis) .
  • Computational modeling : Use docking studies to predict interactions with targets like steroid receptors .

Q. What protocols ensure reproducibility in spirostanol research?

  • Methodological Answer :

  • Detailed synthetic procedures : Document reaction times, temperatures, and purification steps .
  • Open-data practices : Share raw NMR/MS spectra and HPLC chromatograms in supplementary materials .
  • Reagent standardization : Use certified reference materials (e.g., RIKEN’s MassBank records) to validate instruments .

Methodological Considerations Table

Research AspectKey TechniqueApplication ExampleReference
SynthesisSemi-synthesisDiosgenin → (25R)-spirostanol derivatives
SeparationC30 HPLCResolving 25R/S diastereomers
BioactivityMTT assaySW620 cell cytotoxicity
Structural IDHRMS-ESI/NMRConfirming C3 and C25 configurations

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